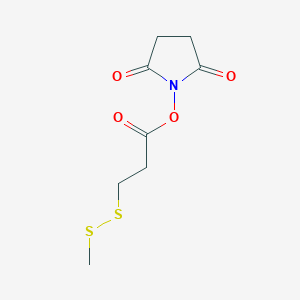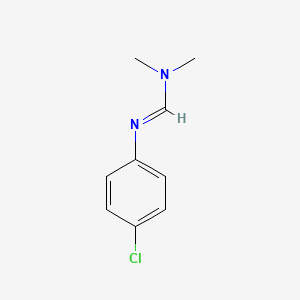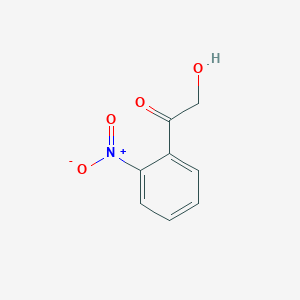
2-Hydroxy-2'-nitroacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2’-nitroacetophenone is an organic compound that belongs to the class of nitroacetophenones It is characterized by the presence of a hydroxyl group (-OH) and a nitro group (-NO2) attached to the acetophenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the green synthesis methods for 2-Hydroxy-2’-nitroacetophenone involves the use of carboxylic acid as a solvent and a metal salt catalyst. The process starts with m-nitroacetophenone, which undergoes catalytic oxidation and directional hydroxylation to yield 2-Hydroxy-2’-nitroacetophenone. The reaction is carried out in a pressure kettle at temperatures between 100-105°C and a pressure of 1 MPa. The yield of this method is reported to be around 92% .
Industrial Production Methods
Industrial production methods for 2-Hydroxy-2’-nitroacetophenone typically involve nitration and separation processes. these methods often result in lower yields, making the green synthesis method more favorable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2’-nitroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction of the nitro group can lead to the formation of amines.
Substitution: The hydroxyl and nitro groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) and catalytic hydrogenation.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include:
Amines: From the reduction of the nitro group.
Oxidized derivatives: From the oxidation of the hydroxyl group.
Substituted derivatives: From various substitution reactions.
Scientific Research Applications
2-Hydroxy-2’-nitroacetophenone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-allergic and anti-asthma drugs.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2’-nitroacetophenone involves its interaction with various molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its reactivity and biological activity. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-nitroacetophenone
- 2-Hydroxy-5-nitroacetophenone
- 4-Hydroxy-3-nitroacetophenone
Uniqueness
2-Hydroxy-2’-nitroacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H7NO4 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
2-hydroxy-1-(2-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H7NO4/c10-5-8(11)6-3-1-2-4-7(6)9(12)13/h1-4,10H,5H2 |
InChI Key |
GWFBKWHPRHMWGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




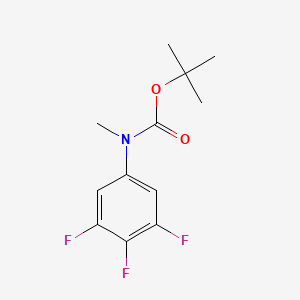
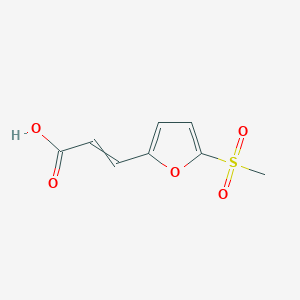
![6-Chlorooxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B11719278.png)
![3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride](/img/structure/B11719279.png)

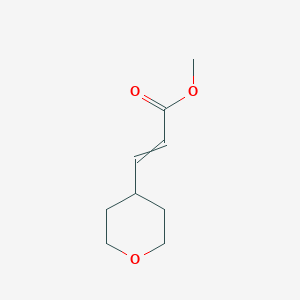
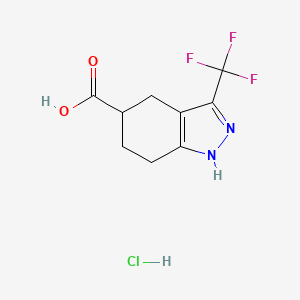
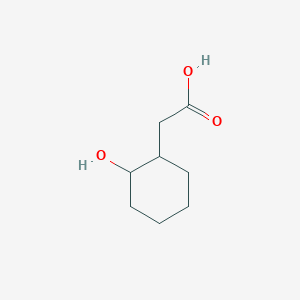
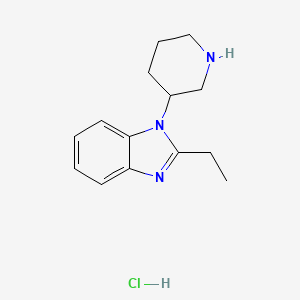
![4-Bromo-2-[1-(hydroxyimino)ethyl]phenol](/img/structure/B11719334.png)
